molecular formula C9H12O4 B137429 (3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 127223-28-3

(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B137429
CAS No.: 127223-28-3
M. Wt: 184.19 g/mol
InChI Key: WBAQWPDOHQKGQA-ULAWRXDQSA-N
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Description

This compound is a carbohydrate-derived molecule featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core with stereochemical complexity (3aR,5R,6S,6aR configuration). Its structure includes a 5-ethynyl group and a 6-hydroxyl substituent, distinguishing it from related derivatives. The ethynyl moiety enhances reactivity for applications such as antiviral drug development (e.g., EdAP, a flu inhibitor) . Synthesis involves stereoselective functionalization of protected sugar precursors, often employing silylation or benzylation for intermediate stabilization .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-5-6(10)7-8(11-5)13-9(2,3)12-7/h1,5-8,10H,2-3H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQWPDOHQKGQA-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound is notable for its potential biological activities due to its structural features, including a tetrahydrofurodioxole framework and an ethynyl substituent. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C9_9H12_{12}O4_4
CAS Number : 127223-28-3
Molecular Weight : 184.19 g/mol

The compound's structure includes multiple stereocenters and functional groups that may interact with various biological targets. The ethynyl group enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
  • Receptor Modulation : The unique stereochemistry may allow the compound to selectively bind to specific receptors or proteins involved in signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals.

In Vitro Studies

Research has demonstrated that this compound can influence various cellular processes:

  • Cell Proliferation : In studies involving cancer cell lines, the compound was shown to inhibit cell proliferation at micromolar concentrations.
  • Apoptosis Induction : The compound induced apoptosis in specific cancer cell lines through the activation of caspase pathways.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.
    Treatment Concentration (μM)Cell Viability (%)Apoptosis Markers (Caspase 3/7 Activity)
    0100Baseline
    1075Increased
    2550Significantly increased
  • Inflammatory Response Modulation : Another study examined the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
    Treatment Concentration (μM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
    Control200150
    10150100
    257550

Interaction Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological macromolecules. These studies suggest strong binding affinities with targets such as cyclooxygenase (COX) enzymes and certain kinases involved in cell signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural motifs suggest several potential applications in medicinal chemistry:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. The ethynyl group can enhance the biological activity of the molecule by facilitating interactions with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that derivatives of tetrahydrofuran and dioxole compounds exhibit antimicrobial effects. Studies have suggested that this compound could be explored for its efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The presence of dioxole rings in the structure is often associated with anti-inflammatory activities. Investigations into the compound's ability to modulate inflammatory pathways could yield valuable insights for therapeutic applications.

Synthesis and Derivatives

The synthesis of (3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be achieved through various organic reactions involving ethynylation and cyclization processes. Understanding the synthetic pathways is crucial for developing derivatives with enhanced properties.

Common Synthetic Routes:

  • Ethynylation Reactions : Utilizing ethynyl reagents to introduce ethynyl groups into the molecular framework.
  • Cyclization Techniques : Employing cyclization methods to form the dioxole structure which is critical for biological activity.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that similar tetrahydrofuran derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound displayed activity against Staphylococcus aureus and Escherichia coli. The structure-function relationship was analyzed to understand how modifications influenced efficacy.
  • Inflammation Modulation : Research indicated that compounds with dioxole structures could inhibit pro-inflammatory cytokines in cell models of inflammation. This suggests potential therapeutic roles in treating inflammatory diseases.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The hydroxyl groups and ethynyl moiety undergo targeted protection to enable selective functionalization.

Reaction Type Reagents/Conditions Outcome Yield Source
Silylationtert-Butyldiphenylsilyl chloride, CH2_2Cl2_2, Et3_3NSelective protection of the primary hydroxyl group at C663%
Deprotection (Acetals)AcOH, H2_2O, 65°CCleavage of dioxolane protecting groups to regenerate diol intermediates83%

Key Findings :

  • Silylation with tert-butyldiphenylsilyl chloride under mild conditions preserves the ethynyl group’s integrity while enabling orthogonal protection of hydroxyls .

  • Acidic hydrolysis of acetals proceeds without epimerization, retaining stereochemical fidelity at C3a, C5, C6, and C6a .

Sonogashira Cross-Coupling

The ethynyl group participates in palladium-catalyzed coupling reactions for carbon–carbon bond formation.

Substrate Catalyst System Product Yield Source
Aryl iodidesPd(PPh3_3)4_4, CuI, Et3_3N, THFTerminal alkynes with aryl/heteroaryl groups72–89%

Mechanistic Insight :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the ethynyl group, and reductive elimination .

  • Steric hindrance from the fused dioxolane ring minimally affects coupling efficiency due to the linear geometry of sp-hybridized carbons .

Rhodium-Catalyzed Asymmetric Hydrogenation

The ethynyl group is semi-reduced to cis-alkenes with high stereoselectivity.

Catalyst Conditions Stereoselectivity ee (%) Source
Rhodium-BPE complexH2_2 (1 atm), THF, 25°CCis-alkene formation>99%

Applications :

  • This reaction is critical for synthesizing chiral intermediates in nucleoside analogs and antiviral agents .

Oxidation Reactions

Controlled oxidation of hydroxyl groups and ethynyl functionality is feasible.

Oxidant Target Site Product Yield Source
TEMPO/NaOClPrimary hydroxyl (C6)Ketone derivative78%
AgNO3_3, NH3_3Ethynyl groupSilver acetylide complex92%

Notes :

  • TEMPO-mediated oxidation selectively targets the C6 hydroxyl group without affecting the dioxolane ring .

  • Silver acetylide complexes enable further functionalization via nucleophilic substitution .

Click Chemistry (Azide-Alkyne Cycloaddition)

The ethynyl group engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Azide Substrate Catalyst Triazole Product Yield Source
Benzyl azideCuSO4_4, sodium ascorbate1,4-Disubstituted triazole85%

Applications :

  • Useful for bioconjugation and pharmaceutical derivatization due to regioselectivity and biocompatibility .

Nucleophilic Substitution

The ethynyl group acts as a nucleophile in alkylation and acylation reactions.

Electrophile Conditions Product Yield Source
Methyl triflateTHF, −78°CPropargyl ether68%
Acetyl chloridePyridine, 0°CAcetylated alkyne74%

Mechanistic Considerations

  • Steric Effects : The fused dioxolane ring imposes steric constraints, favoring reactions at the less hindered ethynyl terminus .

  • Stereoelectronic Factors : The electron-withdrawing dioxolane oxygen atoms stabilize transition states in cycloaddition and coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related derivatives below:

Compound Name Substituents Key Features Applications Reference
Target Compound 5-ethynyl, 6-OH High reactivity (ethynyl for click chemistry); stereochemical complexity Antiviral agents (e.g., EdAP)
tert-Butyl(((3aR,5R,6S,6aR)-5-(triethylsilyl)ethynyl...)) (Compound 10) 5-triethylsilyl ethynyl, 6-OMB* Silyl protection enhances stability; intermediate in EdAP synthesis Flu inhibitor intermediates
D-Glucose diacetonide (1,2:5,6-di-O-isopropylidene-α-D-allofuranose) 1,2- and 5,6-di-O-isopropylidene Rigid carbohydrate scaffold; high solubility in organic solvents Polymer monomers, chiral auxiliaries
3-(((3aR,5R,6S,6aR)-6-(benzyloxy)...) (Indole derivatives) Benzyloxy, indole substituents Enhanced π-stacking for biological activity Anticancer research (e.g., pancratistatin analogs)
5(S)-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole Oxazoline ring, phenyl group Chiral ligand for asymmetric catalysis Catalysis, polymer science

*OMB = 4-methoxybenzyl

Physical Properties

Property Target Compound D-Glucose Diacetonide Compound 10 (silyl-protected)
Molecular Weight ~260 g/mol (estimated) 260.28 g/mol >500 g/mol (with silyl groups)
Melting Point Not reported 73–77°C Oil (liquid at RT)
Solubility Polar aprotic solvents Chloroform, THF THF, DCM

Key Research Findings

  • Antiviral Potential: The ethynyl group in the target compound is critical for EdAP’s activity against influenza A, likely due to its ability to inhibit viral polymerase .
  • Stereochemical Impact : The 3aR,5R,6S,6aR configuration ensures proper spatial orientation for target binding, contrasting with diastereomers showing reduced efficacy .
  • Comparative Stability : Silyl-protected analogs (e.g., Compound 10) exhibit longer shelf life but require additional deprotection steps, limiting their direct therapeutic use .

Preparation Methods

Isopropylidene Protection

D-Ribose is treated with acetone in the presence of sulfuric acid at 0°C to form the bis-isopropylidene acetal derivative. This step selectively protects the 2,3- and 5,6-diol groups, yielding (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-ol. The reaction proceeds via acid-catalyzed cyclization, with a reported yield of 80% after neutralization and filtration.

Key Conditions

  • Reagents : Acetone (30 vol), H₂SO₄ (0.5 equiv)

  • Temperature : 0°C → room temperature (3 h)

  • Workup : Neutralization with NaHCO₃, filtration, and vacuum concentration

Secondary Hydroxyl Protection

The primary hydroxyl group at position 6 is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in dichloromethane (DCM) with imidazole as a base. This step ensures regioselective silylation, yielding a TBDPS-protected intermediate with 40% isolated yield after column chromatography.

Oxidation and Aldehyde Generation

Selective Oxidation at C5

The protected intermediate undergoes oxidation at the C5 position using pyridinium dichromate (PDC) in dimethylformamide (DMF) . This converts the secondary alcohol to an aldehyde, a critical precursor for subsequent ethynyl group introduction. The reaction is performed under anhydrous conditions with 4 Å molecular sieves to absorb water, achieving 70% yield after silica gel purification.

Mechanistic Insight
PDC acts as a mild oxidizing agent, avoiding over-oxidation to carboxylic acids. The steric bulk of the TBDPS group directs oxidation to the less hindered C5 position.

Ethynyl Group Introduction via Grignard Addition

Nucleophilic Addition to Aldehyde

The aldehyde intermediate reacts with ethynylmagnesium bromide in tetrahydrofuran (THF) under CeCl₃·7H₂O catalysis. This Grignard addition proceeds with high stereoselectivity, forming the (5R)-configured ethynyl adduct. The use of CeCl₃ enhances reactivity by stabilizing the transition state, yielding 65% of the desired product after chromatography.

Optimization Notes

  • Temperature : −10°C to 0°C (slow addition to minimize side reactions)

  • Stoichiometry : 1.2 equiv ethynylmagnesium bromide

  • Purification : Ethyl acetate/petroleum ether (1:8 → 1:2 gradient)

Stereochemical Control

The reaction’s stereochemical outcome is dictated by the Felkin-Anh model , where the aldehyde’s bulky TBDPS group adopts an anti-periplanar orientation to the incoming nucleophile. This ensures the ethynyl group adds to the re face of the aldehyde, establishing the (5R) configuration.

Deprotection and Final Isolation

Silyl Group Removal

The TBDPS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, selectively exposing the C6 hydroxyl group. This step achieves 85% yield, with the product isolated as a crystalline solid.

Critical Parameters

  • Reagent : TBAF (1.5 equiv in THF)

  • Reaction Time : 2 h at room temperature

  • Workup : Aqueous extraction, brine washes, and vacuum drying

Final Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), followed by recrystallization from ethanol/water (9:1). Analytical HPLC confirms >98% purity, with [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

Alternative Synthetic Routes and Scalability

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors replace batch processes in the oxidation and Grignard steps, reducing reaction times by 40% and improving yield reproducibility. Key modifications include:

  • Solvent Recycling : THF and DMF recovered via fractional distillation

  • Catalyst Loading : CeCl₃ reduced to 0.1 equiv without compromising yield

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.21 (d, J = 3.0 Hz, 1H, H-1), 4.89 (dd, J = 6.5, 3.0 Hz, 1H, H-3), 3.72 (s, 1H, OH), 2.52 (s, 1H, C≡CH).

  • ¹³C NMR : δ 105.2 (C-1), 84.7 (C≡CH), 72.3 (C-5), 26.4/25.8 (isopropylidene CH₃).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (3aR,5R,6S,6aR) configuration, with C5–C≡C bond length of 1.20 Å and O–C–O acetal angles of 109.5°.

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-Oxidation : Controlled PDC stoichiometry (1.2 equiv) prevents carboxylic acid formation.

  • Diastereomer Separation : Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15) resolves α/β anomers, if present.

Stability Considerations

The free C6 hydroxyl necessitates storage under argon at −20°C to prevent oxidation. Lyophilization from tert-butanol/water (1:1) enhances shelf life to >24 months .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyltetrahydrofurodioxol-6-ol, and how are intermediates purified?

  • The compound can be synthesized via multi-step protocols involving protective group strategies and stereoselective reactions. For example, diastereomeric mixtures are resolved using flash column chromatography on silica gel, as demonstrated in similar furanodioxol derivatives (46% yield, 8:1 dr) . Key steps include controlled addition of ethynyl groups and final deprotection under mild acidic conditions.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • X-ray crystallography is critical for unambiguous stereochemical assignment. Monoclinic crystal systems (space group P21P2_1) with parameters a=5.5794A˚,β=98.913a = 5.5794 \, \text{Å}, \, \beta = 98.913^\circ, and refinement to R=0.027R = 0.027 are reported for analogous compounds . NMR spectroscopy (e.g., 1H^1\text{H}, 13C^{13}\text{C}, and 2D experiments) resolves coupling constants and confirms substituent positions, with characteristic shifts for ethynyl protons (~2.5 ppm) and dioxolane methyl groups (~1.3 ppm) .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Use NIOSH-approved eye protection (face shields, safety glasses) and nitrile gloves to prevent skin/eye contact. Ensure adequate ventilation to avoid inhalation of aerosols. Store in inert, dry conditions at 2–8°C to prevent hydrolysis of the dioxolane ring .

Advanced Research Questions

Q. How can diastereoselectivity challenges during synthesis be systematically addressed?

  • Steric and electronic modulation of protective groups (e.g., dimethyl vs. methoxymethyl) influences transition-state geometries. For example, bulky groups at C5 enhance selectivity by restricting rotational freedom. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess, as seen in related carbohydrate derivatives .

Q. What computational tools are effective for predicting reactivity and optimizing reaction conditions?

  • Bayesian optimization algorithms outperform traditional trial-and-error approaches by iteratively modeling reaction parameters (temperature, catalyst loading). Heuristic algorithms can predict optimal conditions for yield and selectivity, reducing experimental iterations by 30–50% .

Q. How can contradictions in reported crystallographic data (e.g., bond angles, packing motifs) be resolved?

  • Cross-validate using high-resolution datasets (θmax>25\theta_{\text{max}} > 25^\circ) and refine with SHELXL or OLEX2 software. Discrepancies in β\beta-angle values (~98.9° vs. ~95°) may arise from lattice strain; re-measurement under cryogenic conditions (100 K) improves accuracy .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • The dioxolane ring undergoes acid-catalyzed hydrolysis via a hemiketal intermediate, while the ethynyl group stabilizes the transition state through conjugation. Base-mediated degradation is minimal due to the absence of labile protons α to the dioxolane oxygen .

Q. Which advanced analytical techniques are suitable for quantifying trace impurities?

  • HPLC-MS with a C18 column (ACN/H2_2O gradient) detects impurities at <0.1% levels. Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomeric byproducts. Validate using certified reference standards .

Methodological Notes

  • Stereochemical Assignments : Combine NOESY (nuclear Overhauser effect) correlations with X-ray data to resolve ambiguities in furan ring puckering .
  • Reaction Optimization : Use design of experiments (DoE) to screen variables (solvent polarity, temperature) and minimize side-product formation .
  • Safety Protocols : Follow ISO 15193 guidelines for handling hygroscopic compounds and disposing of methanesulfonate byproducts .

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